3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine
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Overview
Description
3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a chemical compound with the molecular formula C9H9F2NS. It is a member of the benzothiazepine family, characterized by a bicyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing fluorine atoms and a thiazepine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Scientific Research Applications
3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine
- 2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid
- Tetrahydro[3,3’-bifuran]-2,2’,5,5’-tetrone
Uniqueness
3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to its specific fluorine substitutions, which impart distinct chemical and physical properties. These fluorine atoms can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds without such substitutions .
Properties
Molecular Formula |
C9H9F2NS |
---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
3,3-difluoro-4,5-dihydro-2H-1,5-benzothiazepine |
InChI |
InChI=1S/C9H9F2NS/c10-9(11)5-12-7-3-1-2-4-8(7)13-6-9/h1-4,12H,5-6H2 |
InChI Key |
QIYKUMMDHLXUIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSC2=CC=CC=C2N1)(F)F |
Origin of Product |
United States |
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